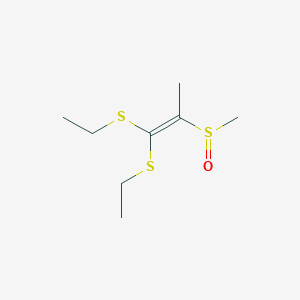
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene is an organic compound that features both sulfanyl and sulfinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene typically involves the introduction of ethylsulfanyl and methanesulfinyl groups to a propene backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propene derivative, nucleophilic substitution reactions can introduce ethylsulfanyl groups.
Oxidation: The methanesulfinyl group can be introduced through the oxidation of a corresponding sulfide.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be tailored to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with sulfanyl and sulfinyl groups.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Mecanismo De Acción
The mechanism of action for 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene would depend on its specific interactions with molecular targets. Generally, compounds with sulfanyl and sulfinyl groups can interact with biological molecules through:
Covalent Bond Formation: With thiol groups in proteins.
Redox Reactions: Modulating oxidative stress or redox states in cells.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(ethylsulfanyl)prop-1-ene: Lacks the sulfinyl group, potentially less reactive in oxidation reactions.
1,1-Bis(methylsulfanyl)-2-(methanesulfinyl)prop-1-ene: Similar structure but with methyl groups instead of ethyl groups, which may affect its reactivity and physical properties.
Propiedades
Número CAS |
89880-05-7 |
|---|---|
Fórmula molecular |
C8H16OS3 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)-2-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C8H16OS3/c1-5-10-8(11-6-2)7(3)12(4)9/h5-6H2,1-4H3 |
Clave InChI |
XSHOFGLVZSPKLO-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C)S(=O)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


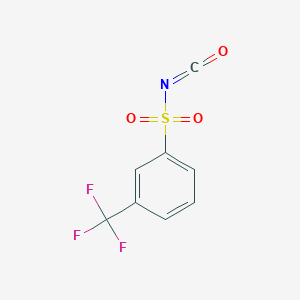
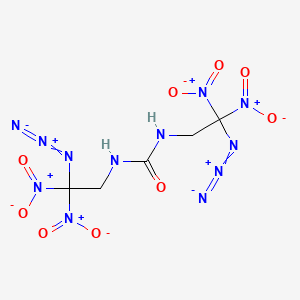
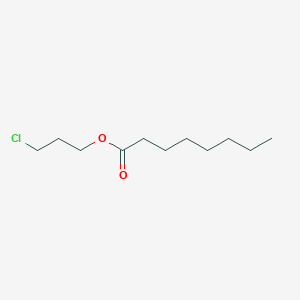
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
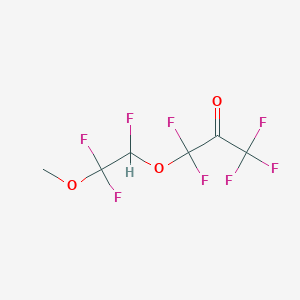

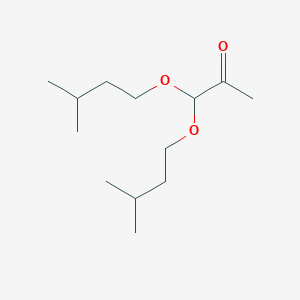

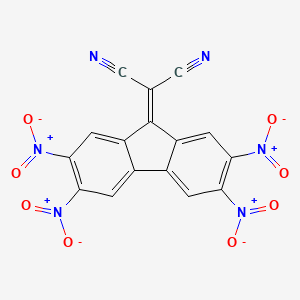
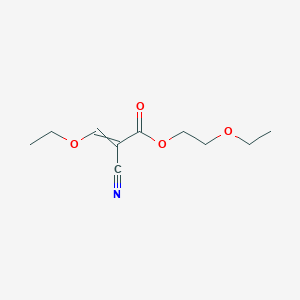
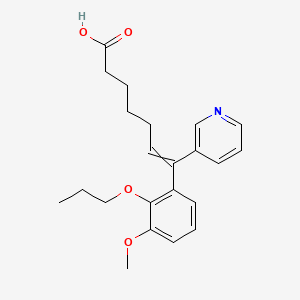
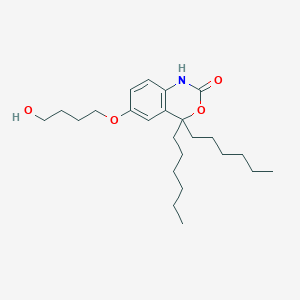
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)

